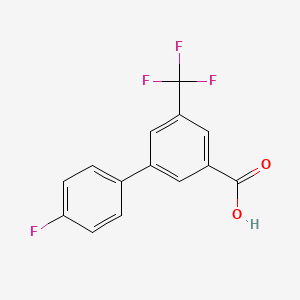

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEMQUNYBDUJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688749 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262010-56-9 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Bromo-5-Trifluoromethylbenzoic Acid

The synthesis begins with the bromination of 5-trifluoromethylbenzoic acid. While direct bromination of benzoic acids is challenging due to the deactivating effect of the carboxylic acid group, directed ortho-metalation (DoM) strategies offer a solution. For example, protection of the carboxylic acid as its ethyl ester facilitates lithiation at position 3 using a strong base such as LDA (lithium diisopropylamide), followed by quenching with bromine or a brominating agent.

Typical Procedure :

-

Esterification : 5-Trifluoromethylbenzoic acid is treated with ethanol and concentrated sulfuric acid under reflux to form ethyl 5-trifluoromethylbenzoate.

-

Directed Lithiation : The ester is reacted with LDA at −78°C in THF, followed by addition of 1,2-dibromotetrafluoroethane to yield ethyl 3-bromo-5-trifluoromethylbenzoate.

-

Hydrolysis : The ester is saponified using aqueous NaOH in ethanol, affording 3-bromo-5-trifluoromethylbenzoic acid (Yield: 72–85%).

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

The brominated intermediate is subjected to palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. Optimized conditions from analogous systems suggest the use of Pd(PPh₃)₄ as a catalyst and a mixture of Na₂CO₃ as the base in a dioxane/water solvent system at 80–100°C.

Representative Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.5 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90°C |

| Reaction Time | 12–18 hours |

| Yield | 65–78% |

Post-coupling, the crude product is purified via recrystallization from ethanol/water, yielding 3-(4-fluorophenyl)-5-trifluoromethylbenzoic acid.

Alternative Pathway: Sequential Functionalization

Trifluoromethylation of 3-(4-Fluorophenyl)benzoic Acid

An alternative route involves introducing the trifluoromethyl group onto a preformed 3-(4-fluorophenyl)benzoic acid scaffold. Radical trifluoromethylation using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) under photoredox catalysis has shown efficacy in similar systems.

Key Steps :

-

Iodination : 3-(4-Fluorophenyl)benzoic acid is iodinated at position 5 using N-iodosuccinimide (NIS) in acetic acid.

-

Trifluoromethylation : The iodo intermediate is reacted with TMSCF₃ (5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 100°C for 24 hours.

-

Acid Workup : Hydrolysis of any ester intermediates with HCl yields the final product (Yield: 50–62%).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity; scalable conditions | Requires brominated precursor | 65–78% |

| Sequential Functionalization | Avoids halogenated intermediates | Lower yields; harsh reaction conditions | 50–62% |

The Suzuki-Miyaura approach is favored for its reliability and higher yields, whereas sequential functionalization offers a pathway when halogenated precursors are inaccessible.

Challenges and Optimization Opportunities

-

Directed Metalation : The efficiency of DoM strategies heavily depends on the directing group’s strength. Switching to a more robust directing group (e.g., oxazoline) could improve lithiation yields.

-

Coupling Catalysts : Screening alternative catalysts such as PdCl₂(dppf) may enhance coupling efficiency with electron-deficient aryl bromides.

-

Trifluoromethylation : Recent advances in photoredox catalysis using Ir(ppy)₃ could enable milder trifluoromethylation conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.

Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Fluorophenyl Substituents

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group in 3-(4-fluorophenyl)-5-trifluoromethylbenzoic acid enhances acidity (pKa ~1–2 estimated) compared to methyl-substituted analogs (e.g., 4-fluoro-3-methyl-5-CF₃ benzoic acid) .

- Planarity and Crystal Packing : Pyrazole derivatives with 4-fluorophenyl groups exhibit dihedral angles of 4–10° between aromatic rings, suggesting moderate planarity conducive to crystal stacking . Isostructural thiazole analogs (e.g., compounds 4 and 5 in ) show halogen substitution (Cl vs. F) minimally affects packing, but carboxylic acid groups may introduce hydrogen-bonding networks .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP (estimated ~2.5–3.5) compared to hydroxyl or methoxy analogs (e.g., 2-hydroxy-5-CF₃ benzoic acid, logP ~1.8) .

Research Implications and Gaps

- Crystallographic Data : While dihedral angles and packing of fluorophenyl-substituted heterocycles are documented , the target compound’s crystal structure remains uncharacterized.

- Biological Activity : highlights fluorophenyl-carboxylic acids as enzyme inhibitors, but the target compound’s specific activity requires experimental validation .

- Comparative Acidity : The trifluoromethyl group’s impact on benzoic acid acidity (pKa) relative to chloro or methyl analogs warrants further study .

Biological Activity

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its unique chemical properties and significant biological activities. This compound is characterized by the presence of both a fluorophenyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : Approximately 284.21 g/mol

- Key Features :

- Fluorophenyl Group : Enhances binding affinity.

- Trifluoromethyl Group : Increases lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound acts as a fusion inhibitor of the influenza A virus, demonstrating an inhibition concentration (IC) of 0.22 µM against the virus's membrane fusion process with host cell endosomes. The mechanism involves modulation of viral proteins or host cell receptors critical for infection.

Biological Activities

-

Antiviral Activity :

- Influenza A Virus Inhibition : The compound effectively inhibits the fusion process necessary for viral entry into host cells, showcasing potential as an antiviral therapeutic agent.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit various enzymes, although specific targets remain under investigation. Its structural similarity to other bioactive compounds suggests potential interactions with enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | CHFO | Simpler structure; fewer aromatic substitutions |

| 3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid | CHFO | Contains a hydroxyl group, enhancing solubility |

| 3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acid | CHFO | Methyl substitution increases steric hindrance |

The distinct combination of fluorine substituents in this compound provides enhanced lipophilicity and biological activity compared to these similar compounds, making it particularly valuable in drug discovery and development.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antiviral Research : A study demonstrated that derivatives of this compound could effectively inhibit the influenza virus at low concentrations, suggesting its utility in developing new antiviral agents.

- Enzyme Interaction Studies : Ongoing research is focused on understanding how this compound interacts with specific enzymes, which may lead to the development of selective inhibitors for therapeutic use .

Q & A

Q. What are the established synthetic methodologies for preparing 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid, and what reaction conditions are optimal?

- Methodological Answer : Synthesis typically involves multi-step routes:

Halogenation : Start with a halogenated benzoic acid precursor (e.g., 3-bromo-5-trifluoromethylbenzoic acid).

Coupling Reactions : Use Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid to introduce the fluorophenyl group. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/water at 80–100°C are common .

Trifluoromethylation : If needed, introduce CF₃ via Ruppert-Prakash reagent (TMSCF₃) under CuI catalysis .

-

Optimization : Control temperature and stoichiometry to minimize side reactions (e.g., defluorination). Purify via recrystallization or column chromatography.

- Reference :

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns.

-

¹⁹F NMR : Distinct signals for CF₃ (~-63 ppm) and fluorophenyl (~-112 ppm) groups .

-

X-ray Crystallography : Resolve structural ambiguities using SHELXL refinement (e.g., confirming regiochemistry of substituents) .

-

HPLC-MS : Assess purity (>98%) and detect trace impurities. Use C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

-

Step 1 : Cross-validate NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shift calculations).

-

Step 2 : Use X-ray crystallography to resolve stereochemical conflicts (e.g., para vs. meta substitution on the fluorophenyl group) .

-

Step 3 : Compare IR and Raman spectra to confirm functional groups (e.g., COOH stretching at ~1700 cm⁻¹).

-

Case Study : A 2024 study resolved conflicting ¹H NMR signals for a CF₃-substituted analog by correlating DFT-predicted shifts with experimental data .

Q. What role does this compound play in the synthesis of bioactive molecules, and what modifications enhance its pharmacological potential?

- Methodological Answer :

- Role : Acts as a rigid aromatic scaffold in drug discovery. The CF₃ group enhances metabolic stability, while the fluorophenyl moiety improves bioavailability .

- Modifications :

Esterification : Convert COOH to methyl esters for prodrug strategies.

Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to modulate reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.